molecular formula C21H16N4O6 B11563684 2-nitro-4-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}phenyl 3-methylbenzoate

2-nitro-4-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}phenyl 3-methylbenzoate

Cat. No.: B11563684
M. Wt: 420.4 g/mol
InChI Key: DPPRINGVASAJPQ-LPYMAVHISA-N
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Description

2-nitro-4-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}phenyl 3-methylbenzoate is a complex organic compound that features both nitro and hydrazone functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-nitro-4-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}phenyl 3-methylbenzoate typically involves the reaction of 4-nitrobenzaldehyde with 2-nitro-4-hydrazinylidene-methylphenyl 3-methylbenzoate under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then further reacted to form the final product. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-nitro-4-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}phenyl 3-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro groups can be reduced to amines using reagents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) and sodium borohydride.

    Substitution: Reagents such as nitric acid for nitration and halogens (e.g., bromine) for halogenation are commonly used.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aromatic compounds with additional functional groups.

Scientific Research Applications

2-nitro-4-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}phenyl 3-methylbenzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the development of materials with specific properties, such as dyes and pigments.

Mechanism of Action

The mechanism of action of 2-nitro-4-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}phenyl 3-methylbenzoate involves its interaction with molecular targets in biological systems. The nitro and hydrazone groups can participate in redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. These interactions can result in the modulation of various biochemical pathways, contributing to the compound’s biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-nitro-4-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}phenyl 3-methylbenzoate lies in its specific structural arrangement, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C21H16N4O6

Molecular Weight

420.4 g/mol

IUPAC Name

[2-nitro-4-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]phenyl] 3-methylbenzoate

InChI

InChI=1S/C21H16N4O6/c1-14-3-2-4-16(11-14)21(26)31-20-10-5-15(12-19(20)25(29)30)13-22-23-17-6-8-18(9-7-17)24(27)28/h2-13,23H,1H3/b22-13+

InChI Key

DPPRINGVASAJPQ-LPYMAVHISA-N

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2)C=NNC3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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